molecular formula C18H17N3O4S2 B11258208 (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide

Cat. No.: B11258208
M. Wt: 403.5 g/mol
InChI Key: UTOAZRVOSAZEGE-VMPITWQZSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide is a structurally complex acrylamide derivative featuring a benzothiazole core substituted with a pyrrolidine sulfonyl group at position 6 and an (E)-configured acrylamide side chain terminating in a furan-2-yl moiety. The compound’s E-geometry at both double bonds (C2 and C2') ensures a planar conformation, which may enhance intermolecular interactions such as π-π stacking or hydrogen bonding in biological systems.

Synthetically, analogous benzothiazolium salts and acrylamide derivatives are typically prepared via condensation reactions between substituted benzothiazole aldehydes and acrylamide precursors, as evidenced by methodologies in related compounds .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C18H17N3O4S2/c22-17(8-5-13-4-3-11-25-13)20-18-19-15-7-6-14(12-16(15)26-18)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22)/b8-5+

InChI Key

UTOAZRVOSAZEGE-VMPITWQZSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine sulfonyl group and the furan ring. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole core using pyrrolidine sulfonyl chloride under basic conditions.

    Attachment of Furan Ring: The final step is the coupling of the furan ring to the benzothiazole core through a condensation reaction with an appropriate furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Case Study:
A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For example, a derivative similar to the target compound showed effectiveness against Staphylococcus aureus and Candida albicans .

Case Study:
In a study assessing the antimicrobial activity of various sulfonamide derivatives, one derivative demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The sulfonamide group in the compound is known to interact with various enzymes, particularly carbonic anhydrases. These enzymes are crucial for maintaining acid-base balance in biological systems. Inhibitors of carbonic anhydrases have therapeutic implications in treating conditions such as glaucoma and epilepsy.

Case Study:
Research has shown that certain benzothiazole-sulfonamide hybrids can effectively inhibit carbonic anhydrase activity, leading to reduced intraocular pressure in animal models .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects against neurodegenerative diseases like Alzheimer’s. The ability of these compounds to inhibit amyloid-beta aggregation is particularly noteworthy.

Case Study:
A series of studies have indicated that benzothiazole derivatives can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathology. This suggests a potential application in developing therapeutic agents for neurodegenerative disorders .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in developing sensors or catalysts.

Case Study:
Research into metal complexes formed with benzothiazole derivatives has shown promising results in catalyzing organic reactions, highlighting their potential use in green chemistry applications .

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Acrylamide Derivatives

Compound Name Substituents (Position 6) Acrylamide Side Chain Molecular Weight (g/mol) Key Spectral Features (NMR, UV)
Target Compound Pyrrolidin-1-ylsulfonyl (2E)-3-(furan-2-yl)prop-2-enamide ~435.5* δ 7.5–8.2 (aromatic H), δ 3.4 (CH2, pyrrolidine)
(2E)-3-(2-furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide Isopropylsulfamoyl (2E)-3-(furan-2-yl)prop-2-enamide ~423.5* δ 4.3 (NH2), δ 1.2–1.4 (CH3, isopropyl)
N-[(2E)-3-ethyl-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-2-methylpropanamide Fluoro, ethyl 2-methylpropanamide ~309.4* δ 1.3 (CH3, ethyl), δ 6.8–7.6 (aromatic H)
(E)-N-[6-bromanyl-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-yl-prop-2-enamide Bromo, 2-methoxyethyl (E)-3-(thiophen-2-yl)prop-2-enamide ~465.5* δ 3.5 (OCH3), δ 7.1–7.8 (thiophene H)

*Calculated based on molecular formulas.

Key Differences and Implications

The bulkier pyrrolidine may also influence steric interactions in biological targets. In contrast, the fluoro substituent in reduces molecular weight and may improve membrane permeability but lacks the hydrogen-bonding capability of sulfonamides.

Acrylamide Side Chains: The furan-2-yl group (target compound and ) provides an oxygen-rich aromatic system, favoring interactions with polar residues in enzymes or receptors.

Spectral and Synthetic Considerations :

  • NMR spectra for benzothiazole derivatives consistently show aromatic proton signals at δ 7.5–8.2 ppm, with substituent-specific shifts (e.g., δ 3.4 ppm for pyrrolidine CH2 ).
  • Synthetic routes for such compounds rely on condensation reactions, with purity confirmed via mixed melting points and IR spectra .

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity comparisons rely on molecular descriptors such as functional groups, topology, and electronic properties. The target compound shares a benzothiazole-acrylamide scaffold with analogs but diverges in sulfonamide and heterocyclic substituents. Computational tools (e.g., Tanimoto coefficient) could quantify these differences, with the pyrrolidine sulfonyl group likely contributing to unique pharmacophoric features.

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide, a novel small molecule, has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a benzothiazole moiety, and a pyrrolidine sulfonamide. Its chemical formula is C18H19N3O3SC_{18}H_{19}N_3O_3S, with a molecular weight of approximately 357.43 g/mol. The specific arrangement of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of benzothiazole and furan compounds often possess significant anticancer activity. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating promising results in reducing tumor growth in vitro.
  • Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial properties against both bacterial and fungal strains. This compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : The presence of the pyrrolidine sulfonamide suggests potential anti-inflammatory activity, as sulfonamides are known to modulate inflammatory pathways.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same structural class:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated significant inhibition of proliferation in MDA-MB-231 breast cancer cells with an IC50 value of 5 µM.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anti-inflammatoryReduced pro-inflammatory cytokine production in LPS-stimulated macrophages by 40% at 10 µM concentration.

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